3-Bromophenylzinc iodide 0.5 M in Tetrahydrofuran
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Overview
Description
3-Bromophenylzinc iodide is a reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds, enabling the synthesis of various complex molecules. This compound, typically dissolved in Tetrahydrofuran (THF), serves as a valuable tool in the synthesis of halogenated organic compounds, including bromo- and iodomethyl-substituted tetrahydrofurans and phenyl-substituted molecules.
Synthesis Analysis
The synthesis of 3-Bromophenylzinc iodide involves the bromination of phenylzinc compounds. A notable method includes the use of N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones as starting materials, undergoing photolysis in the presence of trapping reagents to yield substituted tetrahydrofurans with high diastereoselectivity (Hartung et al., 2003).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy provide insights into the molecular structure of related bromo- and iodomethyl-substituted compounds. These studies elucidate the stereochemistry and regioselectivity involved in their synthesis, offering a foundation for understanding the structural characteristics of 3-Bromophenylzinc iodide derivatives (Clegg et al., 1993).
Chemical Reactions and Properties
3-Bromophenylzinc iodide is reactive towards a variety of electrophiles, facilitating the introduction of the 3-bromophenyl group into a wide range of organic substrates. Its application in the synthesis of halogenated tetrahydrofurans demonstrates its utility in forming carbon-halogen bonds (Bone et al., 2020).
Scientific Research Applications
Environmental Impact and Detection of Brominated Compounds
Brominated compounds, including bromoform and other halogenated compounds, are of significant interest due to their contribution to atmospheric chemistry, particularly as sources of reactive halogens. The sea-to-air flux of bromoform, originating from macroalgal and planktonic sources, is a main atmospheric source. Research has focused on its atmospheric and oceanic distributions, sources, and sinks, indicating a global oceanic source significantly higher than previous estimates based on modeling atmospheric sinks (Quack & Wallace, 2003).
Toxicological Reviews of Halogenated Compounds
Investigations into the toxicology of iodate, a compound related by halogen group membership, emphasize its stability and preference as an additive for correcting iodine deficiency, with comprehensive reviews suggesting minimal toxicological risk at doses achieved through fortified salt. These studies highlight the importance of considering the oxidative potential and genotoxic activity of halogenated compounds, which can provide insights into the safety and environmental impact of chemicals such as 3-Bromophenylzinc iodide (Bürgi, Schaffner, & Seiler, 2001).
Polytypism in Halogenated Compounds
Research on lead iodide polytypism offers insights into the structural complexity and potential for various stacking arrangements in halogenated compounds, which could be relevant for understanding the crystalline and molecular structure of 3-Bromophenylzinc iodide. The review discusses the basic structure, polytypes, and the impact of vacancies on structural determination, indicating the breadth of structural diversity possible within halogenated compounds (Beckmann, 2010).
Safety And Hazards
3-Bromophenylzinc iodide is classified as Acute Tox. 4 Oral, Carc. 2, Eye Irrit. 2, Flam. Liq. 2, STOT SE 3 . It has hazard statements H225, H302, H319, H335, H351 . Precautionary statements include P210, P280, P301 + P312 + P330, P305 + P351 + P338, P370 + P378, P403 + P235 . It has a flash point of -17.22 °C .
properties
IUPAC Name |
bromobenzene;iodozinc(1+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLNDLKPSGCEDN-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[C-]=CC(=C1)Br.[Zn+]I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophenylzinc iodide |
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